molecular formula C10H8BrN3O B2936862 5-Bromo-1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one CAS No. 1824053-17-9

5-Bromo-1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one

Cat. No.: B2936862
CAS No.: 1824053-17-9
M. Wt: 266.098
InChI Key: JVFGBWHHEVHEGM-UHFFFAOYSA-N
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Description

5-Bromo-1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one (CAS 1824053-17-9) is a high-value brominated pyrimidinone derivative with a molecular formula of C10H8BrN3O and a molecular weight of 266.09 g/mol . This compound is characterized by a pyrimidin-2(1H)-one core that is N-alkylated with a pyridin-3-ylmethyl group and functionalized with a bromine atom at the 5-position. The bromine substituent makes this molecule an versatile intermediate for metal-catalyzed cross-coupling reactions, which are pivotal in modern organic synthesis and medicinal chemistry for constructing complex molecular architectures . Pyrimidine-based derivatives are prominent scaffolds in pharmaceutical research and drug discovery, frequently serving as key precursors for the development of kinase inhibitors . The structure of this compound, featuring two nitrogen-containing heterocycles, makes it a potential candidate for exploring biological activities, which can be further investigated through computational studies such as Frontier Molecular Orbital (FMO) analysis and molecular electrostatic potential mapping to predict its reactivity and interaction sites . It is supplied exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-(pyridin-3-ylmethyl)pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-9-5-13-10(15)14(7-9)6-8-2-1-3-12-4-8/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFGBWHHEVHEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C=C(C=NC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one typically involves the bromination of a pyrimidinone precursor followed by the introduction of the pyridinylmethyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination. The pyridinylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 5 of the pyrimidinone core enables nucleophilic substitution reactions. This reactivity is exploited to generate derivatives for pharmaceutical and materials science applications.

Key Reagents and Conditions

  • Palladium-Catalyzed Coupling : Suzuki-Miyaura cross-coupling with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in THF/H₂O at 80°C .

  • Amine Substitution : Reaction with primary/secondary amines (e.g., morpholine) in ethanol under reflux yields pyrimidin-2(1H)-one derivatives .

  • Thiol Substitution : Treatment with thiols (e.g., p-methoxybenzylthiol) in DMF at −45°C with K₂CO₃ as a base .

Example Reaction Outcomes

Product StructureReaction TypeYield (%)ConditionsSource
5-Aryl derivativesSuzuki coupling60–85Pd(PPh₃)₄, K₃PO₄, THF/H₂O, 80°C
5-Morpholino derivativesNucleophilic substitution70EtOH, reflux, 12 h
5-(p-Methoxybenzylthiol)Thiol substitution63K₂CO₃, DMF, −45°C

Oxidation and Reduction Reactions

The pyridin-3-ylmethyl group and pyrimidinone core undergo redox transformations.

Oxidation Pathways

  • Pyridin-3-ylmethyl Oxidation : Using KMnO₄ in acidic conditions converts the methyl group to a carboxylic acid.

  • Core Oxidation : Chromium trioxide (CrO₃) in acetic acid oxidizes the pyrimidinone ring to a pyrimidinedione.

Reduction Pathways

  • Bromine Reduction : Catalytic hydrogenation (H₂, Pd/C) removes the bromine atom, yielding 1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one .

  • Nitro Group Reduction : If present, nitro groups are reduced to amines using SnCl₂/HCl.

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles, enhancing structural complexity for drug discovery.

Notable Examples

  • Isothiazolo[4,5-b]pyridine Formation : Oxidative cyclization with bromine (Br₂) in ethyl acetate at 0°C yields fused heterocycles .

  • Pyrazolo[3,4-d]pyrimidine Synthesis : Reaction with hydrazine derivatives under microwave irradiation forms tricyclic structures .

Reaction Conditions

ProductReagentsYield (%)ConditionsSource
Isothiazolo[4,5-b]pyridineBr₂, EtOAc750°C, 2 h
Pyrazolo[3,4-d]pyrimidineNH₂NH₂, EtOH68Reflux, 6 h

Stability Under Acidic/Basic Conditions

  • Acidic Conditions : Stable in dilute HCl (pH 2–4) but degrades in concentrated H₂SO₄ .

  • Basic Conditions : Decomposes in NaOH (>1 M) due to pyrimidinone ring opening .

Thermal Stability

  • Decomposes above 200°C without melting, indicating high thermal stability .

Mechanistic Insights

  • Suzuki Coupling Mechanism : The bromine atom undergoes oxidative addition with Pd(0), followed by transmetallation with boronic acid and reductive elimination .

  • Cyclization Mechanism : Bromine acts as both an oxidizing agent and leaving group, facilitating intramolecular bond formation .

Comparative Reactivity

Reaction Type5-Bromo-1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one5-Chloro Analog
Suzuki CouplingFaster (Br better leaving group)Slower
Nucleophilic SubstitutionModerateFaster (Cl smaller size)
Oxidative StabilityMore stableLess stable

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Optimized for high-throughput substitution reactions using microreactors .

  • Purification : Crystallization from ethanol/water mixtures achieves >99% purity .

Scientific Research Applications

5-Bromo-1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridinylmethyl group play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Core Heterocycle Variations

The pyrimidin-2(1H)-one core distinguishes this compound from analogues with pyridin-2(1H)-one (single nitrogen) or pyridazin-3(2H)-one (two adjacent nitrogens) cores. For example:

  • 5-Bromo-1-methylpyridin-2(1H)-one (CAS 81971-39-3, ): The single nitrogen in the pyridinone ring reduces hydrogen-bonding capacity, which may limit interactions with biological targets compared to pyrimidinones .

Key Insight: Pyrimidinones generally exhibit broader pharmacological applicability due to their dual nitrogen atoms, enabling diverse binding modes .

Halogen Substituent Effects

Halogenation at the 5-position is common in bioactive pyrimidinones. Comparisons include:

  • 5-Chloropyrimidin-2(1H)-one hydrochloride (): Chlorine’s smaller size and lower lipophilicity compared to bromine may reduce membrane permeability but improve metabolic stability.

Table 1: Halogen Substituent Comparison

Compound Halogen Molecular Weight LogP (Predicted) Key Properties
Target Compound Br 266.09* 1.31† High lipophilicity, π-π interactions
5-Chloropyrimidin-2(1H)-one Cl 167.00 0.85† Improved metabolic stability
5-Bromo-3-fluoropyridin-2(1H)-one Br, F 202.03 1.50† Enhanced electronic effects

*Calculated from ; †Predicted from .

Substituent Diversity at N1

The pyridin-3-ylmethyl group differentiates the target compound from derivatives with alkyl or aryl substituents:

  • Compound 31e (): A pyrimidin-2(1H)-one with a cyanophenyl and methylpiperidinylmethoxy group showed potent antiproliferative activity (IC50 = 26 nM), highlighting the impact of electron-withdrawing substituents .

Key Insight : Bulky or aromatic substituents at N1 (e.g., pyridinylmethyl) enhance target binding through hydrophobic and π-π interactions, whereas smaller groups may improve solubility .

Biological Activity

5-Bromo-1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in research, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a bromine atom, a pyridinylmethyl group, and a pyrimidinone core. Its synthesis typically involves the bromination of a pyrimidinone precursor, followed by the introduction of the pyridinylmethyl group through nucleophilic substitution reactions. Common reagents include bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the pyridinylmethyl group enhances its binding affinity to these targets, influencing their activity and leading to various biological effects. This compound has been implicated in the modulation of kinase enzymes, which are critical in numerous cellular signaling pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of halogenated compounds similar to this compound. For instance, related pyridine derivatives have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structure suggests potential anticancer properties as well. Compounds with similar frameworks have demonstrated selective inhibition of cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. For example, certain derivatives have shown IC50 values as low as 0.36 µM against CDK2, indicating high potency .

Data Table: Biological Activity Summary

Biological Activity Target Organisms/Enzymes MIC/IC50 Values References
AntibacterialStaphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
AnticancerCDK20.36 µM
CDK91.8 µM

Case Study 1: Antimicrobial Activity Evaluation

In a study evaluating various pyridine derivatives, compounds structurally related to this compound exhibited varying degrees of antibacterial activity, particularly against S. aureus and E. coli. The introduction of halogens was found to enhance bioactivity significantly, suggesting that modifications to the structure can lead to improved therapeutic agents .

Case Study 2: Inhibition of Kinases

Research has shown that derivatives based on the pyrimidinone core can effectively inhibit key kinases involved in cancer progression. One study reported that specific modifications led to compounds with enhanced selectivity for CDK2 over CDK9, suggesting that structural variations can lead to promising anticancer therapies .

Q & A

Basic Questions

Q. What spectroscopic techniques are critical for confirming the structure of 5-Bromo-1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the pyridine and pyrimidine ring substitution patterns. Pay attention to deshielding effects from the bromine atom and pyridin-3-ylmethyl group.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular formula (C10_{10}H8_8BrN3_3O, MW 266.09) and detect fragmentation pathways indicative of bromine loss (e.g., M+^+-Br peaks).
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretching vibrations near 1650–1700 cm1^{-1} and aromatic C-H stretches.
  • Safety Note : Handling during analysis requires PPE due to potential inhalation hazards .

Q. What safety protocols should be prioritized when handling this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • First-Aid Measures : If inhaled, immediately move to fresh air and seek medical attention. For skin contact, wash thoroughly with water .
  • Storage : Store in a cool, dry place away from incompatible reagents (e.g., strong oxidizers). Refer to SDS guidelines for similar brominated heterocycles .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction to determine bond lengths (e.g., C-Br ~1.9 Å) and angles. For example, pyrimidinone ring puckering can be quantified using SHELXL refinement .
  • Challenges : Bromine’s high electron density may cause absorption effects; apply empirical corrections during data processing.
  • Validation : Compare experimental bond angles (e.g., N-C-O ~120°) with computational models (DFT) to confirm tautomeric forms .

Q. What synthetic strategies address low yields in the bromination of pyrimidin-2(1H)-one precursors?

  • Methodological Answer :

  • Optimization Steps :

Protecting Groups : Temporarily protect the pyrimidinone carbonyl with a trimethylsilyl group to direct bromination to the 5-position.

Reagent Selection : Use N-bromosuccinimide (NBS) in DMF at 0–5°C to minimize side reactions (e.g., ring bromination at undesired positions).

Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity by HPLC (≥95%) .

Q. How can researchers reconcile conflicting bioactivity data for this compound across studies?

  • Methodological Answer :

  • Purity Analysis : Quantify impurities (e.g., de-brominated byproducts) using LC-MS. Impurities >1% can skew biological assays .
  • Assay Conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) to reduce variability in IC50_{50} measurements.
  • Structural Analogues : Compare activity with analogues (e.g., 5-chloro or 5-fluoro derivatives) to identify substituent-specific trends .

Data Contradiction Analysis

Q. Why do computational and experimental logP values differ for this compound?

  • Methodological Answer :

  • Experimental LogP : Determine via shake-flask method (octanol/water partitioning) to account for hydrogen bonding from the pyrimidinone and pyridine groups.
  • Computational Adjustments : Use software like MarvinSuite to refine atomic charge models, which often underestimate bromine’s hydrophobic contribution.
  • Validation : Cross-check with HPLC retention times under reversed-phase conditions .

Tables for Key Data

Property Value Reference
Molecular FormulaC10_{10}H8_8BrN3_3O
Molecular Weight266.09 g/mol
CAS Number2090174-33-5
Key Spectral Peaks (IR)1680 cm1^{-1} (C=O stretch)
Crystallographic R-factor<0.05 (SHELXL-refined structures)

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